1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine
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Overview
Description
1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine is a complex organic compound that features a benzyl group substituted with a bromine atom and a cyclopropylmethoxy group, along with an ethylpiperazine moiety
Preparation Methods
The synthesis of 1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the following steps:
Cyclopropylmethoxylation: The cyclopropylmethoxy group is introduced via nucleophilic substitution reactions, often using cyclopropylmethanol and a suitable base.
Piperazine Derivatization: The final step involves the coupling of the brominated and cyclopropylmethoxylated benzyl group with 4-ethylpiperazine under basic conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions, forming new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, forming carbon-carbon bonds with other aromatic compounds.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine involves its interaction with molecular targets such as enzymes and receptors. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine can be compared with similar compounds such as:
1-(3-Bromo-2-(methoxy)benzyl)-4-ethylpiperazine: Similar structure but with a methoxy group instead of a cyclopropylmethoxy group.
1-(3-Bromo-2-(cyclopropylmethoxy)benzyl)-4-methylpiperazine: Similar structure but with a methyl group instead of an ethyl group on the piperazine ring.
1-(3-Chloro-2-(cyclopropylmethoxy)benzyl)-4-ethylpiperazine: Similar structure but with a chlorine atom instead of a bromine atom.
The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-[[3-bromo-2-(cyclopropylmethoxy)phenyl]methyl]-4-ethylpiperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BrN2O/c1-2-19-8-10-20(11-9-19)12-15-4-3-5-16(18)17(15)21-13-14-6-7-14/h3-5,14H,2,6-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQQFLQNBRXQVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C(=CC=C2)Br)OCC3CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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